![molecular formula C21H19N3O3S2 B2804690 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 681158-63-4](/img/structure/B2804690.png)
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as ITSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ITSB is a small molecule that has been synthesized and studied for its potential use in various biomedical applications.
Scientific Research Applications
- The nitrogen-containing indeno[1,2-d]thiazol-2-yl moiety serves as a privileged structurally fused active system. Over the past several years, it has gained recognition as an essential building block in organic synthesis . Researchers utilize it to construct complex molecular frameworks due to its availability and reactivity.
- Indeno[1,2-d]thiazol-2-yl-based spiro-heterocyclic compounds have been synthesized through multicomponent reactions. These spiro architectures exhibit unique conformational features, structural complexity, and rigidity. Researchers explore their potential in drug discovery . The fusion of two cyclic rings at a common carbon atom in spiro compounds makes them promising candidates for novel drug development.
- Some synthesized spiro-indeno[1,2-d]thiazolines exhibit interesting biological activities. Researchers investigate their potential as drug candidates. These compounds may play a role in developing new therapeutic agents .
- Researchers have demonstrated a palladium-catalyzed kinetic resolution/ring-opening reaction of 8H-indeno[1,2-c]thiophen-8-ols. This process yields both optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno[1,2-c]thiophen-8-ols with high enantiomeric excesses . Such atroposelective reactions contribute to the synthesis of chiral compounds.
- The compound 8H-indeno[1,2-d][1,3]thiazol-2-amine (CAS 85787-95-7) is available for proteomics research. Its molecular formula is C10H8N2S, with a molecular weight of 188.25 g/mol . Researchers may explore its interactions with proteins and biological systems.
Organic Synthesis Building Block
Spiro-Heterocyclic Frameworks
Biological Activities and Drug Candidates
Atroposelective Kinetic Resolution
Proteomics Research
Mechanism of Action
Target of Action
The primary target of this compound is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of viruses, making it an attractive target for antiviral drugs .
Mode of Action
The compound interacts with the 3CL pro enzyme, inhibiting its activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting viral replication . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of the 3CL pro enzyme affects the biochemical pathway of viral replication. By blocking this enzyme, the compound prevents the virus from replicating within host cells . The downstream effects of this action include a reduction in viral load and potentially, the alleviation of symptoms associated with viral infection.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of viral replication. By blocking the activity of the 3CL pro enzyme, the compound can potentially prevent the spread of the virus within the host organism . This could lead to a decrease in the severity of the viral infection.
properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c25-20(14-7-9-16(10-8-14)29(26,27)24-11-3-4-12-24)23-21-22-19-17-6-2-1-5-15(17)13-18(19)28-21/h1-2,5-10H,3-4,11-13H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLHOSWCIINPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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